Product packaging for 2-(1,3,4-Oxadiazol-2-yl)pyrazine(Cat. No.:)

2-(1,3,4-Oxadiazol-2-yl)pyrazine

Cat. No.: B13682293
M. Wt: 148.12 g/mol
InChI Key: CWNIWUFNNYKCEW-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)pyrazine is a sophisticated heterocyclic organic compound that integrates a pyrazine ring with a 1,3,4-oxadiazole moiety, forming a conjugate structure of significant interest in medicinal chemistry and drug discovery. This hybrid scaffold is designed to exploit the known biological properties of its constituent parts; the pyrazine ring is a key pharmacophore in first-line antitubercular agents like Pyrazinamide and Morinamide , while the 1,3,4-oxadiazole ring is widely recognized as a bioisostere for esters and amides, contributing to enhanced metabolic stability and diverse biological interactions . The combination of these two nitrogen-rich heterocycles in a single molecule makes it a promising candidate for the development of novel therapeutic agents. The primary research value of this compound lies in its potential antimicrobial and antitubercular activity . Scientific literature establishes that molecular hybrids incorporating both pyrazine and 1,3,4-oxadiazole rings have demonstrated potent anti-mycobacterial effects against strains of Mycobacterium tuberculosis . Furthermore, 1,3,4-oxadiazole derivatives, in general, show a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, which are highly dependent on the substituents on the core structure . Researchers utilize this compound as a key synthetic intermediate or a core scaffold for constructing more complex molecules aimed at combating multidrug-resistant bacterial infections and tuberculosis. Regarding its mechanism of action, while specific studies on this exact molecule are limited, research on closely related analogues provides strong insights. The biological activity is often attributed to the ability of the molecule to interact with essential bacterial enzymes. For instance, some pyrazine-oxadiazole hybrids are investigated as potential DNA gyrase inhibitors , a validated target for antibacterial therapy . The planar, aromatic nature of the combined heterocyclic system may facilitate intercalation or other binding modes with biological macromolecules, leading to the disruption of vital cellular processes in pathogens. Research Applications: • Antitubercular Agent Development: Serves as a core structure for synthesizing new compounds against Mycobacterium tuberculosis . • Antimicrobial Discovery: Used as a building block to create novel molecules for testing against Gram-positive and Gram-negative bacteria . • Medicinal Chemistry Tool: Functions as a versatile intermediate for exploring structure-activity relationships (SAR) in heterocyclic chemistry, particularly for optimizing potency and pharmacokinetic properties . This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazards information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O B13682293 2-(1,3,4-Oxadiazol-2-yl)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

2-pyrazin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C6H4N4O/c1-2-8-5(3-7-1)6-10-9-4-11-6/h1-4H

InChI Key

CWNIWUFNNYKCEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NN=CO2

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 1,3,4 Oxadiazol 2 Yl Pyrazine

Conventional Multistep Synthesis Routes

Conventional methods for synthesizing 2-(1,3,4-oxadiazol-2-yl)pyrazine typically involve the sequential construction of the heterocyclic rings. This often begins with the formation of a pyrazine-containing precursor, followed by the cyclization to form the 1,3,4-oxadiazole (B1194373) ring.

Precursor Synthesis and Functionalization Strategies

The initial step in many conventional syntheses involves preparing a suitable pyrazine (B50134) precursor. A common starting material is a pyrazine carboxylic acid or its derivative, such as an ester or an acid chloride. These functional groups are essential for the subsequent reactions needed to form the oxadiazole ring.

One widely adopted strategy begins with the conversion of a pyrazine carboxylic acid to its corresponding acid hydrazide. This is often achieved by first esterifying the carboxylic acid, for example, through Fischer esterification, followed by reaction with hydrazine (B178648) hydrate. nih.gov This pyrazine carbohydrazide (B1668358) is a key intermediate, as the hydrazide moiety is primed for cyclization.

Alternatively, functionalization can involve the use of coupling agents. For instance, N,N'-diacylhydrazines can be formed by reacting a pyrazine carboxylic acid with a hydrazide in the presence of a coupling reagent. These diacylhydrazines can then be cyclized to form the 1,3,4-oxadiazole ring. nih.gov

Cyclization Reactions for 1,3,4-Oxadiazole Formation

The formation of the 1,3,4-oxadiazole ring from a pyrazine precursor is a critical step. A prevalent method is the cyclodehydration of a pyrazine-substituted N,N'-diacylhydrazine. researchgate.net This reaction is typically promoted by a variety of dehydrating agents. nih.gov

Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govipindexing.com

Thionyl chloride (SOCl₂) nih.govipindexing.com

Polyphosphoric acid nih.govipindexing.com

Triflic anhydride (B1165640) nih.gov

Phosphorus pentoxide nih.govipindexing.com

For example, a pyrazine carbohydrazide can be reacted with a carboxylic acid in the presence of phosphorus oxychloride to yield the desired this compound derivative. researchgate.net

Another significant approach is the oxidative cyclization of pyrazine-substituted acylhydrazones. nih.govresearchgate.net Acylhydrazones are prepared by the condensation of a pyrazine carbohydrazide with an aldehyde. nih.gov These intermediates can then be cyclized using various oxidizing agents, such as iodine, to form the 1,3,4-oxadiazole ring. organic-chemistry.orgjchemrev.com

Strategies for Pyrazine Ring Introduction

While less common, it is also possible to introduce the pyrazine ring onto a pre-formed 1,3,4-oxadiazole structure. This approach would involve having a functionalized 1,3,4-oxadiazole that can undergo a reaction to form the pyrazine ring. For example, a 1,3,4-oxadiazole with appropriate substituents could potentially participate in a condensation reaction with a 1,2-dicarbonyl compound to construct the pyrazine ring. However, the literature more frequently describes the formation of the oxadiazole ring onto a pyrazine core.

Advanced and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. nih.govrasayanjournal.co.in These "green chemistry" approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous materials. nih.govresearchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.govrasayanjournal.co.in The synthesis of 1,3,4-oxadiazole derivatives, including those with a pyrazine moiety, has been successfully achieved using microwave irradiation. wjarr.comtishreen.edu.sylatticescipub.com

For instance, the cyclization of a pyrazine carbohydrazide with an aromatic aldehyde can be performed under microwave irradiation to rapidly produce the corresponding this compound. nih.gov This method offers a greener alternative to traditional, often lengthy, reflux conditions. rasayanjournal.co.in

Ultrasonic-Assisted Synthesis Techniques

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. rdd.edu.iqresearchgate.net This method can lead to shorter reaction times and improved yields. rdd.edu.iq The synthesis of 1,3,4-oxadiazole derivatives has been reported to be effectively carried out using ultrasound. researchgate.netnih.govnih.gov

The application of ultrasound can be particularly beneficial for the cyclization step in the synthesis of this compound. For example, the reaction of a pyrazine carbohydrazide with a suitable reagent to form the oxadiazole ring can be accelerated by performing the reaction in an ultrasonic bath. rdd.edu.iqresearchgate.net This approach avoids the need for high temperatures and long reaction times associated with conventional methods. rdd.edu.iq

Solvent-Free and Environmentally Benign Reaction Conditions

The development of synthetic protocols that minimize or eliminate the use of hazardous solvents is a cornerstone of green chemistry. For the synthesis of this compound, solvent-free approaches, particularly those utilizing microwave irradiation, offer significant advantages over conventional methods.

One plausible and environmentally friendly route involves the reaction of a fatty acid hydrazide with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride under solvent-free conditions. core.ac.uk This reaction, when conducted under microwave irradiation, can dramatically reduce reaction times from several hours to mere minutes, while often improving yields. core.ac.uk For the specific synthesis of this compound, pyrazine-2-carbohydrazide (B1222964) would serve as the key starting material.

Another green alternative is mechanochemical synthesis, where mechanical energy from ball milling is used to drive the reaction. The condensation of N-acylbenzotriazoles with acylhydrazides to form 1,3,4-oxadiazoles has been achieved in minutes with very high yields using this method, which avoids bulk solvent usage entirely. organic-chemistry.org

These eco-friendly methods not only reduce chemical waste but also lower energy consumption, aligning with the principles of sustainable chemical manufacturing. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for 2,5-Disubstituted-1,3,4-Oxadiazoles This table is a representative example based on analogous compounds, illustrating the potential advantages of applying microwave technology to the synthesis of this compound.

EntryMethodReaction TimeYield (%)Reference
1Conventional (Reflux)8-14 hours75-88 core.ac.uk
2Microwave (Solvent-free)3-6 minutes85-94 core.ac.uk

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. Its application to the synthesis of heterocyclic compounds like this compound offers enhanced safety, scalability, and process control compared to traditional batch methods.

A hypothetical flow process for this compound would involve pumping a solution of pyrazine-2-carbohydrazide and a suitable cyclizing agent (such as triethyl orthoformate or a dehydrating agent for intramolecular cyclization of a diacylhydrazine precursor) through a heated microreactor or packed-bed reactor. The precise control over temperature, pressure, and residence time within the reactor allows for rapid optimization and high reproducibility.

While specific examples for this exact molecule are not prevalent, the successful flow synthesis of related heterocycles like pyrazoles demonstrates the feasibility of this approach. For instance, 1,3-dipolar cycloadditions to form pyrazoles have been efficiently performed in continuous-flow systems with short residence times. nih.gov This technology could be adapted for the key cyclization step in 1,3,4-oxadiazole formation, potentially leading to higher yields and purity while minimizing the risks associated with handling hazardous reagents at a large scale. nih.gov

Catalytic Approaches to Synthesis

Catalysis offers a direct and atom-economical pathway to complex molecules. The synthesis of the this compound scaffold can be achieved through various catalytic strategies, including metal-catalyzed, organocatalytic, and heterogeneous catalytic methods.

Metal-Catalyzed Coupling Reactions for Ring Construction

Transition metal catalysis is a versatile tool for constructing heterocyclic rings. For the 1,3,4-oxadiazole core, copper-catalyzed oxidative cyclization is a prominent method. jchemrev.com A potential strategy for the target molecule could involve the condensation of pyrazine-2-carbohydrazide with an aldehyde to form an N-pyrazoyl-hydrazone intermediate. This intermediate could then undergo an intramolecular C-O bond formation catalyzed by a copper salt, such as Cu(OTf)₂, to yield the final this compound. jchemrev.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, are widely used for the functionalization of the pyrazine ring, which could be employed to build more complex derivatives starting from a halogenated version of the target compound. rsc.org

Organocatalytic Methods

Organocatalysis avoids the use of potentially toxic and expensive heavy metals, offering a greener catalytic alternative. An oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to 1,3,4-oxadiazoles has been developed using a combination of an organic acridinium (B8443388) photocatalyst and a cobaloxime catalyst, with hydrogen gas as the only byproduct. organic-chemistry.org This method could be applied to a pyrazinoylhydrazone precursor, representing a highly efficient and environmentally benign pathway to this compound. Iodine-mediated oxidative cyclization of acylhydrazones, often performed with a simple base like potassium carbonate, is another effective metal-free method for constructing the 1,3,4-oxadiazole ring. jchemrev.comresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product. For the synthesis of this compound, several factors can be fine-tuned.

The choice of cyclodehydrating agent for the conversion of a 1,2-diacylhydrazine precursor is a critical parameter. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid, and triflic anhydride have all been used for 1,3,4-oxadiazole synthesis, with varying efficacy depending on the substrate. nih.gov More modern and milder reagents like [Et₂NSF₂]BF₄ (XtalFluor-E) have also been shown to be effective, with additives like acetic acid sometimes improving yields. rsc.org

A study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles demonstrated that conducting the cyclodehydration with POCl₃ under solvent-free conditions led to significantly higher yields compared to performing the reaction in a solvent like toluene. mdpi.com

The optimization of base and solvent is also critical, as demonstrated in the synthesis of other complex oxadiazole derivatives. nih.gov A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., THF, ACN, DMF) can lead to the identification of ideal conditions for specific reaction steps, such as alkylation or coupling reactions on the pre-formed heterocyclic core. nih.gov

Table 2: Hypothetical Optimization of Cyclodehydration for a Diacylhydrazine Precursor This table illustrates a potential optimization study for the synthesis of this compound, based on findings for analogous structures.

EntryDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1POCl₃Toluene1101265
2POCl₃None100676 mdpi.com
3SOCl₂None80872
4P₂O₅Toluene1101068 nih.gov
5XtalFluor-EAcetonitrile80485 rsc.org

Kinetic Studies of Synthesis Pathways

Understanding the kinetics of the formation of this compound is fundamental to optimizing reaction conditions, maximizing yield, and ensuring process safety. The primary route to this compound involves the cyclization of pyrazine-2-carbohydrazide or a related derivative. While specific kinetic data for the synthesis of this compound are not extensively reported in publicly available literature, the general mechanism of 1,3,4-oxadiazole formation through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones provides a framework for kinetic analysis. otterbein.edunih.gov

The conversion of a carbohydrazide to a 1,3,4-oxadiazole typically proceeds through a diacylhydrazine intermediate, which then undergoes cyclodehydration. otterbein.edu The rate of this reaction is influenced by several factors, including temperature, the nature of the solvent, and the type of dehydrating agent used. For instance, the use of strong dehydrating agents like phosphorus oxychloride or trifluoroacetic anhydride can significantly accelerate the cyclization step. usp.brdoi.org

A proposed mechanistic pathway for the formation of 1,3,4-oxadiazoles from acylhydrazides suggests that the reaction proceeds through a series of equilibrium and rate-determining steps. The initial acylation of the hydrazide is often reversible, while the subsequent intramolecular cyclization and dehydration are typically the rate-limiting steps.

Table 1: Key Factors Influencing Reaction Kinetics in 1,3,4-Oxadiazole Synthesis

FactorEffect on Reaction RateRationale
Temperature Increases rateProvides the necessary activation energy for the cyclodehydration step.
Dehydrating Agent Increases rateFacilitates the removal of water, driving the equilibrium towards the oxadiazole product.
Solvent Polarity VariableCan influence the solubility of reactants and intermediates, as well as stabilize transition states.
Reactant Concentration Increases rateHigher concentrations lead to more frequent molecular collisions.

Reactor Design and Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of reactor design and process scale-up. The choice of reactor and the optimization of process parameters are crucial for ensuring safety, efficiency, and economic viability. researchgate.netnumberanalytics.com

Reactor Selection:

The synthesis of fine chemicals like this compound can be carried out in various types of reactors, with batch and continuous flow reactors being the most common choices. usp.brnumberanalytics.com

Batch Reactors: These are versatile and widely used in the pharmaceutical and fine chemical industries due to their flexibility in handling different reactions and production volumes. usp.br For the synthesis of this compound, a stirred-tank batch reactor would allow for effective mixing of the pyrazine-2-carbohydrazide precursor with the cyclizing agent and for precise temperature control, which is critical for managing the reaction kinetics and preventing side reactions. researchgate.net

Continuous Flow Reactors (Microreactors): Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. numberanalytics.comresearchgate.netresearchgate.net A continuous flow process for 1,3,4-oxadiazole synthesis has been reported, demonstrating rapid reaction times and high yields. nih.gov This approach could be particularly advantageous for the synthesis of this compound, especially if the reaction is highly exothermic.

Process Scale-Up Considerations:

Scaling up the synthesis of this compound involves addressing several key challenges: numberanalytics.comchemdiv.comevotec.com

Heat Transfer: The cyclodehydration reaction is often exothermic. Efficient heat removal is critical to prevent thermal runaways and the formation of impurities. In a large-scale batch reactor, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Jacketed vessels with internal cooling coils or the use of a more efficient heat transfer fluid may be necessary. researchgate.net Flow reactors inherently have a much higher surface-area-to-volume ratio, which facilitates superior heat management. youtube.com

Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving high conversion rates and uniform product quality. In a large batch reactor, agitation must be sufficient to maintain a homogeneous mixture, especially if solid reagents or intermediates are involved.

Process Control: The implementation of advanced process control strategies is essential for monitoring and controlling critical parameters such as temperature, pressure, and reactant feed rates. numberanalytics.com This ensures consistent product quality and safe operation.

Table 2: Comparison of Reactor Types for this compound Synthesis

FeatureBatch ReactorContinuous Stirred-Tank Reactor (CSTR)Plug Flow Reactor (PFR) / Flow Reactor
Operation Mode DiscontinuousContinuousContinuous
Mixing High (with proper agitation)HighLow (radial), High (axial)
Heat Transfer Moderate to Poor (on scale-up)GoodExcellent
Process Control ModerateGoodExcellent
Scalability ChallengingModerateGood
Ideal Application Small to medium scale, multi-product plantsLarge scale, single productReactions with fast kinetics and high exothermicity

Mechanistic and Reactivity Studies of 2 1,3,4 Oxadiazol 2 Yl Pyrazine

Electrophilic and Nucleophilic Reactivity of the Heterocyclic System

Analysis of Electron Density Distribution and Reaction Sites

The electron density distribution in 2-(1,3,4-oxadiazol-2-yl)pyrazine is a critical determinant of its reactivity. The pyrazine (B50134) ring, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. Similarly, the 1,3,4-oxadiazole (B1194373) ring is also a markedly electron-deficient system. chemicalbook.com This is a consequence of the presence of an oxygen atom and two pyridine-like nitrogen atoms within the five-membered ring. chemicalbook.com

The combination of these two electron-poor rings in a single molecule results in a system with low electron density, particularly at the carbon atoms of both rings. Computational studies on related molecules, such as 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, have shown that the nitrogen atoms localize the highest occupied molecular orbital (HOMO) on the central ring's carbon atoms. This leads to a quinoidal-type population, which influences the molecule's electronic properties.

Electrophilic Substitution Reactions on the Pyrazine Moiety

Electrophilic substitution reactions on the pyrazine ring are generally challenging due to its electron-deficient nature. The presence of the strongly deactivating 1,3,4-oxadiazole substituent further diminishes the ring's reactivity towards electrophiles. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely require harsh conditions and may not proceed at all or could lead to degradation of the starting material.

While specific studies on this compound are scarce, the general behavior of pyrazines suggests that if any electrophilic substitution were to occur, it would be directed to one of the available carbon positions on the pyrazine ring. However, the deactivating effect of the nitrogen atoms and the oxadiazole ring makes such reactions highly unfavorable.

Nucleophilic Attack on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is known to be susceptible to nucleophilic attack, often leading to ring cleavage. chemicalbook.com This reactivity is attributed to the low electron density at the C2 and C5 positions of the ring. chemicalbook.com In the case of this compound, the C5 position of the oxadiazole ring would be a primary target for nucleophiles.

While nucleophilic substitution reactions on the 1,3,4-oxadiazole ring itself are uncommon, the attack of a nucleophile can initiate a series of reactions that result in the opening of the heterocyclic ring. chemicalbook.com The specific outcome of such a reaction would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Transformations Involving Ring Systems

Ring-Opening and Ring-Closing Reactions

The 1,3,4-oxadiazole ring system can undergo ring-opening reactions when treated with certain reagents. For instance, reductive methods can lead to the cleavage of the oxadiazole moiety. A study on chemicalbook.comnih.govmdpi.comoxadiazolo[3,4-b]pyrazines demonstrated that an in situ Fe-mediated reduction of the oxadiazole fragment leads to the corresponding diaminopyrazine, which can then be cyclized to form imidazo[4,5-b]pyrazines. nih.gov This suggests that the oxadiazole ring in this compound could potentially be opened under similar reductive conditions.

Ring-closing reactions to form the this compound system are typically achieved through the cyclization of appropriate precursors. Common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. For example, the reaction of 5-methylpyrazine-2-carboxylic acid with hydrazine (B178648) dihydrochloride in the presence of polyphosphoric acid and anhydrous phosphorus pentoxide has been used to prepare a bis(4-methylpyrazinyl) substituted oxadiazole. nih.gov

Thermal and Photochemical Rearrangements

The thermal and photochemical stability and potential rearrangements of this compound have not been specifically documented. However, studies on related heterocyclic systems provide some insights into possible transformations.

Flash vacuum thermolysis (FVT) and matrix photolysis are powerful techniques to study the high-energy chemistry of such molecules. For instance, FVT of 4-azidopyridine leads to the formation of 4,4'-azopyridine and cyanopyrroles, products derived from the corresponding nitrene. nih.gov Matrix photolysis of both 4-azidopyridine and 1,2,3-triazolo[1,5-a]pyrazine results in the ring expansion of 4-pyridylnitrene/2-pyrazinylcarbene to a diazacycloheptatetraene. nih.gov

While these examples involve different precursors, they highlight the potential for complex rearrangements and ring transformations of pyrazine-containing systems under thermal or photochemical stimulation. It is conceivable that this compound could undergo ring cleavage or rearrangement under sufficiently energetic conditions, potentially involving the extrusion of small stable molecules. A study on the photochemistry of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole under cryogenic conditions showed that UV irradiation led to photofragmentation. nih.gov

Derivatization at Peripheral Positions

Cross-Coupling and Functionalization Reactions

Cross-coupling and C-H functionalization reactions are powerful tools for the synthesis of complex molecules. While these reactions are widely applied in heterocyclic chemistry, their specific application to this compound as a substrate is not well-documented.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, Sonogashira, and Stille reactions are fundamental for the formation of carbon-carbon bonds. These reactions typically require a halo-substituted or triflate-substituted aromatic substrate. For this compound to participate in these reactions, it would first need to be halogenated at one of the pyrazine's carbon atoms. While palladium-catalyzed cross-coupling reactions have been reported for various pyrazine and 1,3,4-oxadiazole derivatives separately, specific studies employing this compound as the starting material for these named reactions are not found in the reviewed literature. For related systems like pyridazines, Suzuki-Miyaura cross-coupling has been successfully employed.

Direct C-H activation is an increasingly important area of research as it offers a more atom-economical approach to functionalization. For heteroaromatic compounds, C-H activation can be directed by the inherent electronic properties of the ring or by using a directing group. The pyrazine ring in this compound has C-H bonds that could potentially be targeted for functionalization. Research on the direct C-H functionalization of imidazo[1,2-a]pyrazines has shown that selective arylation, vinylation, and benzylation are possible. nih.gov However, there is a lack of specific published research on the application of C-H activation strategies directly to this compound.

Heteroatom functionalization would involve reactions at the nitrogen atoms of the pyrazine ring or the nitrogen or oxygen atoms of the oxadiazole ring. The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can potentially undergo reactions such as N-alkylation or N-oxidation. However, the electron-withdrawing nature of the adjacent oxadiazole ring may reduce the nucleophilicity of the pyrazine nitrogens. The 1,3,4-oxadiazole ring is generally stable, but under certain conditions, reactions involving the heteroatoms could be envisaged. Specific studies on the heteroatom functionalization of this compound are not described in the available literature.

Reaction Kinetics and Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms and kinetics is crucial for the optimization of synthetic routes and the development of new reactions.

Transition state analysis, often performed using computational chemistry methods, provides valuable insights into the energy barriers and geometries of the transition states of chemical reactions. Such studies can elucidate the factors that control reaction rates and selectivity. Despite the importance of such analyses, there are no specific reports in the scientific literature detailing transition state analyses for reactions involving this compound.

Isotope Labeling Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the use of isotope labeling to investigate the reaction mechanisms or reactivity of this compound. While isotope labeling is a powerful technique for elucidating reaction pathways and understanding the behavior of molecules, it appears that this specific compound has not been the subject of such detailed mechanistic investigations, or at least, the results of any such studies are not publicly available.

Isotope labeling studies typically involve the strategic replacement of one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). By tracking the position of these labels in the products of a reaction, chemists can deduce the intricate details of bond-breaking and bond-forming steps.

In the context of this compound, such studies could theoretically provide valuable insights into:

The mechanism of its synthesis: For instance, by labeling potential precursors, the exact pathway of the formation of the 1,3,4-oxadiazole or pyrazine ring could be determined.

Its metabolic fate: In a biological system, isotopic labeling could be used to trace the metabolism of the compound, identifying the resulting metabolites.

Its reactivity: The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes, could be measured to determine the rate-determining step of a reaction involving this compound.

Although no specific data is available for this compound, general principles of isotope labeling in related heterocyclic systems are well-established. For example, studies on the formation of pyrazines in Maillard reactions have utilized ¹³C and ¹⁵N labeling to trace the incorporation of precursors into the pyrazine ring. Similarly, mechanistic studies on the formation of the 1,3,4-oxadiazole ring from various starting materials have been proposed, where isotope labeling could provide definitive evidence for the proposed pathways.

The absence of specific isotope labeling studies for this compound suggests that the focus of research on this compound may have been directed towards its synthesis, characterization, and potential applications rather than detailed mechanistic elucidation. Future research may yet employ this powerful technique to unravel the intricacies of its chemical behavior.

Advanced Spectroscopic and Structural Characterization of 2 1,3,4 Oxadiazol 2 Yl Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(1,3,4-Oxadiazol-2-yl)pyrazine in solution.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The ¹H NMR spectrum of the pyrazine (B50134) ring is expected to show signals for its three protons. chemicalbook.com Due to the symmetry of the pyrazine ring, these protons would appear as a set of coupled multiplets. The chemical shift of these protons is influenced by the electron-withdrawing nature of the nitrogen atoms and the attached oxadiazole ring.

The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrazine ring and the 1,3,4-oxadiazole (B1194373) ring will resonate at characteristic chemical shifts. nih.gov

To unambiguously assign these signals, 2D NMR techniques are employed. walisongo.ac.idemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyrazine ring, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch By analyzing the cross-peaks in the HMQC/HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon atoms in the oxadiazole ring and the substituted carbon of the pyrazine ring. For instance, the protons on the pyrazine ring would show long-range correlations to the carbon atoms of the oxadiazole ring, confirming the connectivity between the two heterocyclic systems.

A hypothetical table of assigned NMR data is presented below based on general knowledge of similar structures.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyrazine-H38.80 (d)145.0C2, C5
Pyrazine-H58.75 (dd)143.5C3, C6
Pyrazine-H69.20 (d)147.0C2, C5
Oxadiazole-C2'-165.0Pyrazine-H3, Pyrazine-H6
Oxadiazole-C5'-162.0-

Note: This table is illustrative and actual experimental values may vary.

Solid-State NMR for Polymorph Characterization

While solution NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure in the solid phase. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Low-frequency Raman spectroscopy is also a powerful technique for polymorph characterization. coherent.com Although specific studies on the polymorphism of this compound are not widely reported, ssNMR would be the definitive technique to identify and characterize different polymorphic forms if they exist. Each polymorph would exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Dynamic NMR for Conformational Exchange Studies

Molecules are not static entities and can undergo various dynamic processes, such as bond rotation. Dynamic NMR (DNMR) is used to study these conformational changes. nih.govnih.gov In the case of this compound, rotation around the single bond connecting the pyrazine and oxadiazole rings could occur. At low temperatures, this rotation might be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR spectrum with temperature, the energy barrier for this rotational process can be determined.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound will exhibit a series of bands corresponding to the stretching and bending vibrations of its constituent bonds.

Pyrazine Ring Vibrations: The C-H stretching vibrations of the pyrazine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring give rise to a set of characteristic bands in the 1600-1400 cm⁻¹ region. researchgate.net

1,3,4-Oxadiazole Ring Vibrations: The 1,3,4-oxadiazole ring has characteristic vibrational modes. The C=N stretching vibration is typically found around 1650-1560 cm⁻¹. The C-O-C stretching vibrations of the oxadiazole ring usually appear in the 1250-1020 cm⁻¹ range. mdpi.commdpi.com The N-N stretching vibration can also be identified.

Inter-ring C-C Stretching: The stretching vibration of the single bond connecting the pyrazine and oxadiazole rings will also be present in the spectrum.

A representative table of characteristic vibrational frequencies is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch (Pyrazine)3100 - 3000
C=N Stretch (Oxadiazole & Pyrazine)1650 - 1500
Aromatic C=C Stretch (Pyrazine)1600 - 1400
C-O-C Stretch (Oxadiazole)1250 - 1020
Ring Breathing Modes1000 - 800

Note: This table is illustrative and actual experimental values may vary.

Correlation with Computational Predictions

To aid in the precise assignment of the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are often employed. nih.gov By calculating the theoretical vibrational frequencies and intensities, a strong correlation can be established with the experimental IR and Raman data. researchgate.net These computational models can help to resolve ambiguities in band assignments and provide a more complete understanding of the vibrational dynamics of the molecule. For instance, simulations of the vibronic spectrum of pyrazine have been shown to explain complex spectral features. chemrxiv.org

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition and elucidating the structure of novel compounds. For this compound, HRMS provides not only the precise mass of the molecular ion but also offers a detailed view of its fragmentation behavior under ionization, which is critical for its structural confirmation. nih.gov

Elucidation of Fragmentation Pathways

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragmentation pathways that arise from the cleavage of its pyrazine and oxadiazole rings. The fragmentation of 1,3,4-oxadiazole derivatives often involves complex skeletal rearrangements. researchgate.net

The initial fragmentation is typically the cleavage of the heterocyclic rings. The pyrazine ring, a stable aromatic system, can undergo fragmentation by losing small neutral molecules like HCN. The 1,3,4-oxadiazole ring is prone to characteristic cleavages. A primary fragmentation route for 1,3,4-oxadiazoles involves the fission of the N-N bond and C-O bonds.

A plausible fragmentation pathway for this compound would begin with the molecular ion [M]•+. Subsequent fragmentation could involve the loss of CO, followed by the expulsion of a nitrogen molecule (N₂) to yield a pyrazinyl-nitrilium ion. Another significant pathway could be the cleavage of the entire oxadiazole ring, leading to the pyrazine nitrile radical cation. The pyrazine moiety itself can fragment, typically by losing molecules of hydrogen cyanide (HCN).

Table 1: Postulated Mass Spectrometric Fragments of this compound

m/z (mass-to-charge ratio)Postulated Fragment IonPathway Description
148[C₆H₄N₄O]•+Molecular Ion
120[C₅H₄N₃]•+Loss of CO from the oxadiazole ring
106[C₅H₄N₂]•+Loss of N₂ from the pyrazinyl-diazomethane type ion
92[C₅H₄N₂]•+Loss of CO and N₂ from molecular ion
79[C₄H₃N₂]+Pyrazinyl cation
52[C₃H₂N]+Fragment from pyrazine ring cleavage

Note: This table represents theoretical fragmentation pathways based on the known mass spectrometric behavior of 1,3,4-oxadiazole and pyrazine rings. researchgate.netsapub.org

Accurate Mass Determination

Accurate mass measurement using HRMS is critical for unambiguously determining the elemental formula of a compound. For this compound, the molecular formula is C₆H₄N₄O. High-resolution techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass of the molecular ion with sub-ppm accuracy, which helps to distinguish it from other potential isobaric compounds. chemrxiv.org A series of pyrazine-1,3,4-oxadiazole derivatives have been successfully characterized using such mass spectrometric techniques. nih.gov

Table 2: Accurate Mass Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)AdductCalculated m/z
C₆H₄N₄O148.03851[M+H]⁺149.04576
C₆H₄N₄O148.03851[M+Na]⁺171.02771
C₆H₄N₄O148.03851[M+K]⁺187.00164

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Table 3: Representative Crystallographic Data for a Related Pyrazinyl-Oxadiazole Compound

ParameterValue (for 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9084 (8)
b (Å)19.054 (4)
c (Å)16.328 (4)
β (°)101.64 (3)
Volume (ų)1192.1 (5)
Z4
Density (calculated) (Mg m⁻³)1.418

Source: Data from a study on 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, a structurally similar compound. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of pyrazinyl-oxadiazole systems is governed by a variety of non-covalent interactions. In the crystal structure of 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, weak C—H···N hydrogen bonds involving the pyrazine rings are observed, which connect the molecules into zigzag supramolecular chains. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, particularly for pharmacologically active molecules. While no specific polymorphic studies on this compound have been reported, the potential for polymorphism exists.

Co-crystallization is a widely used technique to modify the physicochemical properties of molecules. Pyrazine and its derivatives are well-known to form co-crystals with various organic acids and other co-formers. sci-hub.seresearchgate.net This strategy has been effectively used to solidify liquid pyrazine derivatives by forming stable crystalline solids through strong O-H···N hydrogen bonds. sci-hub.se Given the presence of hydrogen bond accepting nitrogen atoms in this compound, it is a strong candidate for forming co-crystals with suitable co-formers. There are also rare instances where isomers of related furazano[3,4-b]pyrazine derivatives have been found to co-crystallize. rsc.org

Photoelectron Spectroscopy (e.g., XPS, UPS) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a powerful surface-sensitive quantitative spectroscopic technique that measures the kinetic energy of electrons emitted from a material upon irradiation with high-energy photons. This technique provides valuable insights into the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like this compound, both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can be employed for a comprehensive electronic structure characterization.

X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons. The binding energy of these core electrons is characteristic of the element and its chemical environment. An XPS analysis of this compound would reveal the elemental composition and the different chemical states of carbon, nitrogen, and oxygen atoms within the pyrazine and oxadiazole rings. For instance, the nitrogen atoms in the pyrazine ring are in a different chemical environment compared to those in the 1,3,4-oxadiazole ring, which would result in distinguishable binding energies in the N 1s spectrum. Similarly, the carbon atoms can be differentiated based on their bonding to nitrogen, oxygen, or other carbon atoms.

Ultraviolet Photoelectron Spectroscopy (UPS), on the other hand, uses ultraviolet photons to probe the valence electrons. The resulting spectrum provides information about the molecular orbitals of the compound. For this compound, UPS would be instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and other valence orbitals, which is crucial for understanding its electronic and photophysical properties.

Table 1: Illustrative XPS Data for this compound

ElementCore LevelExpected Binding Energy Range (eV)Information Provided
CarbonC 1s284 - 288Chemical states of carbon atoms in the pyrazine and oxadiazole rings.
NitrogenN 1s398 - 402Differentiating nitrogen atoms in the pyrazine versus the oxadiazole ring.
OxygenO 1s531 - 534Chemical state of the oxygen atom within the oxadiazole ring.

Table 2: Illustrative UPS Data for this compound

Spectral FeatureExpected Energy Range (eV)Information Provided
HOMO7 - 9Energy of the Highest Occupied Molecular Orbital, relevant for electron-donating ability.
Valence Bands5 - 20Detailed structure of the molecular orbitals.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical intermediates are involved)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. This method is highly specific and can provide detailed information about the structure and environment of the radical species. In the context of this compound, EPR spectroscopy would be an invaluable tool for studying any potential radical intermediates that may form during chemical reactions, electrochemical processes, or upon photolysis.

The generation of radical cations or anions of pyrazine and its derivatives has been studied, and EPR has been successfully used to characterize these species. rsc.org For instance, the radical cations of pyrazines can be generated by γ-ray irradiation in a solid matrix at low temperatures. rsc.org The resulting EPR spectra can reveal the distribution of the unpaired electron spin density through the analysis of hyperfine couplings with magnetic nuclei, such as ¹⁴N and ¹H.

Should this compound form a radical intermediate, its EPR spectrum would be characterized by a specific g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is analogous to the chemical shift in NMR and is dependent on the electronic structure of the radical. The hyperfine coupling constants quantify the interaction of the unpaired electron with nearby magnetic nuclei and provide information about the molecular orbitals containing the unpaired electron.

While there are no specific EPR studies reported for radical intermediates of this compound, one can hypothesize the type of data that would be obtained from such an experiment.

Table 3: Hypothetical EPR Data for a Radical Intermediate of this compound

ParameterHypothetical ValueInformation Provided
g-value~2.003Indicates the presence of an organic radical with significant contribution from nitrogen and oxygen.
¹⁴N Hyperfine Coupling (pyrazine)a(N) = 0.7 - 0.9 mTInteraction of the unpaired electron with the nitrogen atoms of the pyrazine ring.
¹⁴N Hyperfine Coupling (oxadiazole)a(N) = 0.1 - 0.3 mTInteraction of the unpaired electron with the nitrogen atoms of the oxadiazole ring.
¹H Hyperfine Couplinga(H) = 0.1 - 0.5 mTInteraction of the unpaired electron with the hydrogen atoms on the pyrazine ring.

The study of such radical intermediates is crucial for understanding reaction mechanisms, degradation pathways, and the potential for the compound to participate in single-electron transfer processes.

Computational and Theoretical Investigations of 2 1,3,4 Oxadiazol 2 Yl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model molecular properties with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in elucidating the characteristics of 2-(1,3,4-Oxadiazol-2-yl)pyrazine.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a popular method for predicting the ground state properties of molecules due to its favorable balance of computational cost and accuracy. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can efficiently calculate the optimized geometry, bond lengths, bond angles, and other structural parameters of this compound.

For a molecule with both an electron-deficient pyrazine (B50134) ring and a five-membered oxadiazole ring, DFT calculations can reveal the planarity of the molecule and the nature of the linkage between the two rings. For instance, in a related compound, 2,5-Bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole, the dihedral angle between the pyrazine and oxadiazole rings is minimal, suggesting a high degree of planarity. nih.govnih.gov Similar planarity would be expected for this compound, which influences its electronic properties and potential for stacking interactions in the solid state.

Hypothetical optimized geometric parameters for this compound, based on DFT calculations of similar structures, are presented in Table 1.

Table 1: Hypothetical Ground State Geometric Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC-C (Pyrazine)~1.39 Å
Bond LengthC-N (Pyrazine)~1.33 Å
Bond LengthC-O (Oxadiazole)~1.36 Å
Bond LengthC-N (Oxadiazole)~1.31 Å
Bond LengthN-N (Oxadiazole)~1.41 Å
Bond LengthC-C (Linkage)~1.47 Å
Bond AngleC-N-C (Pyrazine)~116°
Bond AngleN-C-C (Pyrazine)~122°
Dihedral AnglePyrazine-Oxadiazole< 10°

Note: These values are illustrative and based on typical bond lengths and angles for pyrazine and oxadiazole rings found in the literature.

Basis Set and Functional Selection Effects

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. ajchem-a.com

The choice of the DFT functional is also critical. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a density functional, have been shown to provide good agreement with experimental data for a wide range of organic molecules. ajchem-a.comaimspress.com For specific properties, other functionals may be more appropriate. Therefore, careful validation of the chosen functional and basis set against experimental data or higher-level ab initio calculations is a crucial step in any computational study.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide several descriptors that help in visualizing and quantifying the reactive behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich pyrazine ring, while the LUMO is likely to be distributed over the electron-withdrawing oxadiazole ring and the pyrazine nitrogen atoms. This distribution would suggest that the pyrazine ring is the primary site for electrophilic attack, while the oxadiazole and pyrazine nitrogens are susceptible to nucleophilic attack.

In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com Similar values would be anticipated for this compound, as shown in the hypothetical data in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterPredicted Energy (eV)
HOMO-6.8 to -6.5
LUMO-2.2 to -1.9
HOMO-LUMO Gap4.6 to 4.3

Note: These values are illustrative and based on calculations for structurally similar compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. Green regions indicate neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazine and oxadiazole rings, indicating their role as Lewis basic centers and sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the pyrazine ring would exhibit positive potential, making them susceptible to nucleophilic attack. Such analysis is crucial for understanding intermolecular interactions, including those relevant to biological activity. In studies of related oxadiazole derivatives, MEP analysis has successfully identified the nitrogen atoms of the oxadiazole ring as primary sites for electrophilic interactions. ajchem-a.com

Fukui Functions and Local Reactivity Indices

To understand the regioselectivity of chemical reactions, it is crucial to identify the most reactive sites within a molecule. Fukui functions and other local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for this purpose. researchgate.net These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

While specific Fukui function calculations for this compound are not extensively documented, studies on closely related structures, such as pyrazinamide (B1679903) (PZA) analogs and the fused pyrazino[2,3-d]pyrimidine system, offer significant insights. nih.govderpharmachemica.comnih.gov For pyrazino[2,3-d]pyrimidine, calculations have been used to predict the most probable sites for electrophilic and nucleophilic attack. derpharmachemica.com Similarly, analysis of PZA analogs has demonstrated the utility of dual descriptor and condensed Fukui indices in characterizing local reactivity. nih.govnih.gov

These studies collectively suggest that the nitrogen atoms of the pyrazine ring are typically the most susceptible sites for electrophilic attack due to their high electron density. Conversely, the carbon atoms, particularly those adjacent to the electron-withdrawing nitrogen atoms, are predicted to be more susceptible to nucleophilic attack. The specific reactivity of each atom in this compound would be influenced by the electronic interplay between the pyrazine and the 1,3,4-oxadiazole (B1194373) rings.

Atomic SitePredicted Susceptibility (based on analogous systems)Rationale
Pyrazine Ring NitrogensHigh for Electrophilic AttackLone pair electron density makes them Lewis basic sites. derpharmachemica.com
Pyrazine Ring CarbonsModerate for Nucleophilic AttackElectron deficiency induced by adjacent ring nitrogens. nih.gov
Oxadiazole Ring NitrogensLow for Electrophilic AttackElectron density is lower compared to pyrazine nitrogens.
Oxadiazole Ring CarbonsHigh for Nucleophilic AttackSignificant positive charge character is expected.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.

Electronegativity (χ) indicates the power of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Computational studies on pyrazinamide analogs and pyrazino[2,3-d]pyrimidine have successfully used these descriptors to rationalize their reactivity. nih.govderpharmachemica.comnih.gov For instance, the PZA analog SAL-6a was found to have the highest electronegativity, suggesting a strong tendency to attract electrons. nih.gov The global reactivity descriptors for such systems are typically calculated using DFT at a suitable level of theory, such as B3LYP or MN12SX with a basis set like Def2TZVP. nih.govnih.govekb.eg These calculations reveal that pyrazine-containing heterocycles are generally stable molecules, as indicated by their chemical hardness values.

Global Reactivity DescriptorTypical Calculated Values for Pyrazine Analogs (Arbitrary Units)Interpretation
HOMO Energy (EHOMO)-6.0 to -7.5 eVIndicates electron-donating ability.
LUMO Energy (ELUMO)-1.5 to -2.5 eVIndicates electron-accepting ability.
Energy Gap (ΔE)4.0 to 5.5 eVRelates to chemical stability and reactivity.
Chemical Hardness (η)2.0 to 2.75 eVMeasures resistance to deformation of electron cloud. ekb.eg
Electronegativity (χ)3.75 to 5.0 eVMeasures electron-attracting power. ekb.eg
Electrophilicity Index (ω)2.5 to 4.5 eVQuantifies electrophilic character. ekb.eg

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity and material properties. Conformational analysis helps to identify the most stable arrangements of atoms and the energy barriers that separate them.

Torsional Scans and Conformational Isomerism

For this compound, conformational isomerism arises primarily from the rotation around the single bond connecting the pyrazine and 1,3,4-oxadiazole rings. Both heterocyclic rings are individually planar. A torsional scan, which involves systematically rotating this bond and calculating the energy at each step, would reveal the potential energy surface. This analysis identifies the lowest energy conformers (stable states) and the transition states (energy barriers) between them.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, providing a more realistic picture of its conformational landscape in different environments (e.g., in solution). nih.gov A recent study on a series of pyrazine-1,3,4-oxadiazole analogs as potential antitubercular agents employed MD simulations to evaluate their structural stability and compactness when bound to a biological target. nih.gov The results revealed that these hybrid molecules maintain a stable and compact structure, which is crucial for effective binding interactions. nih.gov

For this compound, an MD simulation would likely show fluctuations around the minimum energy conformation identified by torsional scans. It would also reveal the accessibility of other, higher-energy conformations. Such simulations are particularly important for understanding how the molecule might adapt its shape upon interacting with a receptor or when incorporated into a material. nih.govacs.org

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including NMR chemical shifts. These predictions can aid in structure elucidation and in the interpretation of experimental data.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. science.gov The accuracy of these predictions allows for the confident assignment of experimental spectra.

For this compound, one would expect characteristic signals for both the pyrazine and 1,3,4-oxadiazole moieties. The chemical shifts of the pyrazine protons and carbons are influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution by the oxadiazole ring. Experimental ¹H NMR spectra of pyrazine itself show a singlet at approximately 8.6 ppm. spectrabase.com In substituted pyrazines, this region would show more complex splitting patterns. rsc.orgnih.gov The ¹³C NMR spectrum of pyrazine exhibits a signal around 145 ppm. spectrabase.com The carbons of the 1,3,4-oxadiazole ring typically appear at distinct chemical shifts, often in the range of 160-170 ppm. nih.gov

Computational predictions for closely related pyrazine-1,2,4-triazole hybrids and various 1,3,4-oxadiazole derivatives have shown good correlation with experimental data, supporting the reliability of this approach for the title compound. rsc.orgnih.gov

NucleusRing SystemExpected Chemical Shift Range (ppm) (based on analogous systems)
¹HPyrazine8.5 - 9.5 rsc.orgnih.gov
¹³CPyrazine140 - 150 rsc.orgspectrabase.com
¹³C1,3,4-Oxadiazole (C2/C5)160 - 170 nih.gov

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. Computational methods, particularly those based on density functional theory (DFT), are instrumental in predicting and interpreting vibrational spectra. For this compound, a theoretical vibrational analysis would reveal characteristic frequencies associated with the pyrazine and 1,3,4-oxadiazole rings.

The calculated IR and Raman spectra would be dominated by several key vibrational modes. The pyrazine ring would exhibit characteristic C-H stretching vibrations typically in the 3100-3000 cm⁻¹ region. The aromatic C-C and C-N stretching vibrations within the pyrazine ring are expected to appear in the 1600-1400 cm⁻¹ range. Ring breathing modes, which are often prominent in Raman spectra, would also be present at lower frequencies.

The 1,3,4-oxadiazole ring possesses its own unique vibrational signature. The C=N stretching vibration is anticipated in the 1650-1550 cm⁻¹ region. A characteristic band for the C-O-C stretching of the oxadiazole ring is expected to be observed in the 1250-1020 cm⁻¹ range. The N-N stretching vibration usually appears around 1070-950 cm⁻¹.

The coupling of these two heterocyclic rings would likely lead to shifts in these characteristic frequencies and the appearance of new vibrational modes corresponding to the inter-ring C-C bond stretching and torsional modes. A comparative analysis of the computed spectra of the individual rings and the combined molecule would provide insight into the electronic and structural effects of their conjugation.

Table 1: Representative Theoretical Vibrational Frequencies for Related Heterocyclic Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)Ring System
C-H Stretching3100-3000Pyrazine, Phenyl
C=N Stretching1650-15501,3,4-Oxadiazole
Aromatic C-C/C-N Stretching1600-1400Pyrazine, Phenyl
C-O-C Stretching1250-10201,3,4-Oxadiazole
N-N Stretching1070-9501,3,4-Oxadiazole

Note: This table presents typical frequency ranges for the specified vibrational modes in related heterocyclic systems and is intended for illustrative purposes. Specific frequencies for this compound would require dedicated DFT calculations.

UV-Vis Absorption and Emission Spectra Predictions

The electronic absorption and emission properties of this compound can be predicted using time-dependent density functional theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light.

The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* and n → π. The π → π transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, are generally of lower intensity and occur at longer wavelengths.

The conjugation between the electron-deficient pyrazine ring and the 1,3,4-oxadiazole moiety is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles. This is due to the extended π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

TD-DFT calculations would allow for the assignment of the observed absorption bands to specific electronic transitions. Furthermore, the prediction of the emission spectrum (fluorescence or phosphorescence) would involve the study of the excited state potential energy surfaces. The Stokes shift, which is the difference between the absorption and emission maxima, could also be estimated, providing insights into the structural relaxation of the molecule in the excited state.

Table 2: Illustrative Predicted Electronic Transitions for a Hypothetical Pyrazinyl-Oxadiazole System

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3200.05n → π
S₀ → S₂2800.85π → π
S₀ → S₃2500.15π → π*

Note: This table is a hypothetical representation of TD-DFT results for a pyrazinyl-oxadiazole compound. Actual values for this compound would need to be determined through specific calculations.

Reaction Mechanism Modeling and Kinetic Simulations

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information that is often difficult to obtain experimentally. For this compound, reaction mechanism modeling could be employed to understand its synthesis and potential reactivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

A common synthetic route to 1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines. otterbein.edu To study the formation of this compound via this pathway, computational methods can be used to locate the transition state (TS) of the cyclization step. The TS is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-breaking and bond-forming processes during the reaction.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path connects the reactants and products through the transition state, confirming that the located TS is indeed the correct one for the reaction of interest. The IRC analysis provides a detailed picture of the molecular geometry changes along the reaction pathway.

Activation Energy Barriers and Reaction Rate Constants

From the energies of the reactants, transition state, and products, the activation energy barrier (Ea) for the reaction can be calculated. The activation energy is a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction.

Using transition state theory (TST), the calculated activation energy can be used to estimate the reaction rate constant (k) at a given temperature. By comparing the activation barriers for different possible reaction pathways, the most favorable synthetic route can be identified. These computational insights can be invaluable for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound.

Solvation Effects and Environmental Influence on Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can account for solvation effects, providing a more realistic description of the molecule's behavior in solution.

For this compound, the influence of solvent polarity on its electronic and structural properties would be a key area of investigation. The presence of polar solvents can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the UV-Vis absorption and emission spectra, a phenomenon known as solvatochromism.

Computational studies employing implicit or explicit solvation models can predict these solvatochromic shifts. For instance, the polarizable continuum model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. By performing TD-DFT calculations in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water), the nature and magnitude of the solvatochromic shifts can be predicted. This information is valuable for understanding the intermolecular interactions between the solute and solvent molecules. Furthermore, solvation can influence the thermodynamics and kinetics of reactions, and computational models can be used to quantify these effects.

Advanced Chemical Applications of 2 1,3,4 Oxadiazol 2 Yl Pyrazine As a Chemical Building Block and in Materials Science

Precursor for Advanced Organic Materials

The intrinsic properties of the 2-(1,3,4-Oxadiazol-2-yl)pyrazine moiety, such as its high thermal and chemical stability and its electron-accepting nature, make it an excellent candidate for constructing larger, functional organic molecules. semanticscholar.orgmdpi.com Its rigid, planar structure is instrumental in forming well-ordered molecular assemblies, which are crucial for many advanced material applications.

Synthesis of π-Conjugated Systems and Oligomers

The pyrazine-oxadiazole structure serves as a fundamental unit in the synthesis of extended π-conjugated systems and oligomers. These materials are of great interest due to their potential in electronic and photonic devices. The electron-deficient character of the 1,3,4-oxadiazole (B1194373) ring enhances the electron affinity of polymers that incorporate it. researchgate.net For instance, when 1,3,4-oxadiazole pendants are attached to a poly(p-phenylene vinylene) (PPV) backbone, they increase electron affinity and reduce interchain interactions, which are critical parameters for device performance. researchgate.net

The synthesis of such systems often involves the cyclodehydration of 1,2-diacylhydrazine precursors. mdpi.comrsc.org A common synthetic route starts with a pyrazine-containing carboxylic acid, which is converted to its corresponding hydrazide. researchgate.netthieme-connect.com This intermediate can then be cyclized to form the 1,3,4-oxadiazole ring. nih.govjchemrev.com By using di-functional starting materials, chemists can create oligomers and polymers where the pyrazinyl-oxadiazole unit is a recurring motif. For example, 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole was synthesized by reacting 5-methylpyrazine-2-carboxylic acid with hydrazine (B178648) dihydrochloride. nih.gov The planarity of such molecules, where the pyrazine (B50134) rings show only a small dihedral angle with respect to the central oxadiazole ring, facilitates strong π-π stacking interactions, which are essential for charge transport. nih.govnih.gov

These π-conjugated systems are often designed as "push-pull" structures, where the electron-deficient pyrazinyl-oxadiazole unit is combined with electron-donating moieties to induce intramolecular charge transfer (ICT), a phenomenon crucial for nonlinear optical properties and chemosensing. mdpi.com

Incorporation into Organic Frameworks (e.g., COFs, MOFs)

The rigid geometry and coordination sites of the this compound structure make it an attractive ligand for the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs). While direct incorporation of the standalone compound is not widely documented, the use of pyrazine-based linkers in MOFs is a well-established strategy for creating functional materials. rsc.orgresearchgate.net

Pyrazine-functionalized linkers have been shown to significantly enhance the properties of MOFs. In one study, a europium-based MOF constructed with a pyrazine-centered tetracarboxylate linker exhibited a luminescence quantum yield 120 times higher than its benzene-centered analogue. rsc.org This dramatic enhancement is attributed to the pyrazine core making the linker more electron-rich and improving conjugation, which facilitates more efficient energy transfer from the linker to the metal center (the "antenna effect"). rsc.org This principle highlights the potential of incorporating pyrazinyl-oxadiazole moieties to modulate the photophysical properties of MOFs.

Applications in Organic Electronics and Optoelectronic Materials

The unique electronic characteristics of molecules containing the pyrazinyl-oxadiazole scaffold have led to their investigation in various organic electronic and optoelectronic applications. The combination of an electron-transporting oxadiazole moiety with a pyrazine ring offers a platform for developing multifunctional materials. semanticscholar.orgresearchgate.net

Charge Transport Properties in Doped Systems

Materials based on 1,3,4-oxadiazole and pyrazine are recognized for their excellent charge transport capabilities, particularly for electrons, owing to their π-deficient nature. semanticscholar.orgresearchgate.net This makes them prime candidates for use as electron transport layers (ETLs) or as hosts for emitting dopants in Organic Light-Emitting Diodes (OLEDs). semanticscholar.org

Research on polythieno[3,4-b]pyrazine (PTP), a polymer with a related structural unit, has shown that it can achieve a metallic state upon doping. rsc.orgresearchgate.net An alkyl-chain-free variant of PTP, created through oxidative chemical vapor deposition (oCVD), exhibited a remarkable conductivity of 0.5 S/cm, a tenfold improvement over previous benchmarks. rsc.orgresearchgate.net Theoretical studies suggest that the unsubstituted polymer backbone has a strong tendency to form planar structures, which enhances conjugation and charge transport. rsc.org Doping, in this case, leads to a very small HOMO-LUMO gap, explaining the observed metallic characteristics. researchgate.net

Computational studies on related oxadiazole-based molecules have predicted ambipolar charge transport properties, meaning they can efficiently transport both holes and electrons. semanticscholar.org This is a highly desirable feature for simplifying device architectures in OLEDs and organic solar cells. Key parameters influencing this behavior include low reorganization energies and high charge transfer rates. semanticscholar.org The table below summarizes theoretical charge transport data for a related oxadiazole-based material system, illustrating its potential.

MoleculeReorganization Energy (Hole, eV)Reorganization Energy (Electron, eV)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
MODP0.1770.2791.58E-011.23E-02
Pd(MODP)₂0.1470.2332.53E-012.22E-02
Pt(MODP)₂0.1550.2112.13E-013.06E-02

Data adapted from a theoretical study on 2-(5-Mercapto-1,3,4-Oxadiazol-2-yl)phenol (MODP) and its metal complexes, demonstrating the potential for ambipolar charge transport in related oxadiazole systems. semanticscholar.org

Light-Emitting Properties (if applicable, non-biological)

Derivatives of 1,3,4-oxadiazole are well-known for their photoluminescent properties and are frequently used in light-emitting applications. mdpi.comresearchgate.net The combination of a pyrazine ring with an oxadiazole core can produce materials that emit light efficiently, often in the blue region of the spectrum. researchgate.net

For example, pyrazole (B372694) oxadiazole compounds have been synthesized that show strong fluorescence with emission wavelengths (λem) between 410 nm and 450 nm and high fluorescence quantum yields of up to 0.69. researchgate.net An electroluminescent device using a related oxadiazole-polymer derivative produced a bright yellow emission with a brightness of 5140 cd/m². researchgate.net The inherent high quantum efficiency and photoluminescence of 1,3,4-oxadiazole derivatives make them valuable in this context. semanticscholar.org

As mentioned previously, the pyrazine moiety itself can act as a powerful component in enhancing luminescence. When used as a linker in a Europium-based MOF, it dramatically boosted the quantum yield of the characteristic red Eu³⁺ emission. rsc.org This "antenna effect," where the organic ligand absorbs energy and efficiently transfers it to the emissive metal center, demonstrates the potential of pyrazinyl-oxadiazole systems in creating highly efficient phosphorescent materials for OLEDs and sensors. rsc.org

Compound TypeEmission Wavelength (λem)Quantum Yield (Φf)Application
Pyrazole Oxadiazole Derivatives410-450 nmUp to 0.69Fluorescent Materials researchgate.net
OXD-PPV PolymerYellow Emission0.43% (device efficiency)Light-Emitting Device researchgate.net
JNU-206-Eu (Pyrazine MOF)Red Emission120x higher than benzene (B151609) analogueLuminescent MOF rsc.org

Role in Organic Semiconductor Development

The development of stable, high-performance organic semiconductors is crucial for the future of flexible electronics, low-cost solar cells, and large-area lighting. The this compound scaffold contributes to this field by providing a thermally and chemically stable, electron-deficient building block. semanticscholar.orgmdpi.com

Its role is multifaceted. Firstly, its strong electron-accepting nature makes it an ideal component for n-type semiconductors, which are historically less common and stable than their p-type counterparts. By pairing it with electron-donating units, developers can precisely tune the HOMO and LUMO energy levels of the resulting material to match the work functions of electrodes, facilitating efficient charge injection and extraction in devices like OLEDs and organic photovoltaics (OPVs). semanticscholar.org

Secondly, the rigidity and planarity of the pyrazinyl-oxadiazole structure promote ordered molecular packing in the solid state, which is a prerequisite for high charge carrier mobility. rsc.org The development of materials like polythieno[3,4-b]pyrazine, which exhibit metallic conductivity, underscores the potential of pyrazine-based polymers in applications requiring low resistivity. rsc.orgresearchgate.net The high thermal and chemical stability of the 1,3,4-oxadiazole ring contributes to the operational lifetime and environmental resilience of devices, addressing a key challenge in the commercialization of organic electronics. semanticscholar.orgmdpi.com

Use as a Ligand in Coordination Chemistry (Non-Biological Systems)

The presence of nitrogen atoms in both the pyrazine and oxadiazole rings allows this compound and its derivatives to act as effective ligands for a variety of metal ions. This has led to the development of numerous metal-organic complexes with interesting structural and functional properties.

Complexation with Transition Metals

Derivatives of 1,3,4-oxadiazole are known to form stable complexes with a range of transition metals. nih.govedu.krd The nitrogen atoms of the heterocyclic rings act as Lewis basic sites, readily coordinating to metal centers. For instance, ligands containing 1,3,4-oxadiazole moieties have been successfully used to synthesize complexes with copper(II), nickel(II), cobalt(II), zinc(II), and silver(I). nih.govedu.krdnih.govmdpi.comresearchgate.net The pyrazine group, being a diazine, is also a well-established bridging ligand in coordination chemistry, capable of linking multiple metal centers. researchgate.netresearchgate.net

The coordination behavior of ligands similar to this compound, such as 2,5-bis(pyrazine)-1,3,4-oxadiazole, has been studied. mdpi.comresearchgate.net This related ligand demonstrates the potential for multiple binding patterns, including the ability to act as a hexadentate ligand under certain conditions. nih.gov The specific coordination mode is influenced by factors such as the metal ion, the counter-anion, and the solvent system used during synthesis. mdpi.com

Table 1: Examples of Transition Metal Complexes with Related Oxadiazole-Pyrazine Type Ligands

LigandMetal IonResulting Complex StructureReference
2,5-bis(pyrazine)-1,3,4-oxadiazoleAg(I)3-D open coordination networks mdpi.com
2,5-bis(4-pyridyl)-1,3,4-oxadiazoleCu(II)Diamondoid motif coordination polymer edu.krd
3,5-bis(2'-pyridyl)-1,2,4-oxadiazoleNi(II), Cu(II), Zn(II)Mononuclear complexes mdpi.com

Synthesis of Metal-Organic Complexes with Defined Geometries

The rigid and planar nature of the 1,3,4-oxadiazole and pyrazine rings, combined with the defined angles between them, allows for the rational design and synthesis of metal-organic complexes with specific geometries. The dihedral angle between the pyrazine rings and the central oxadiazole ring in a related molecule, 2,5-bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, has been determined by X-ray crystallography, providing insight into the steric constraints that govern the formation of coordination polymers. nih.govnih.gov

By carefully selecting the metal ion's preferred coordination geometry and the stoichiometry of the reactants, chemists can direct the assembly of discrete molecules or extended one-, two-, or three-dimensional coordination polymers. For example, the reaction of 2,5-bis(pyrazine)-1,3,4-oxadiazole with silver(I) salts has been shown to produce coordination polymers with the general formula {[Ag(Lc)]-X·solvent}n, where the final structure is a 3-D open coordination network. mdpi.com In these structures, each silver atom is coordinated to multiple ligand molecules, and each ligand bridges four silver atoms, leading to pseudo-tetrahedral nodes. mdpi.com

Catalytic Applications of Metal Complexes (non-biological)

While specific catalytic applications for complexes of this compound are not extensively documented, related metal-pyrazine and metal-oxadiazole complexes have shown promise in catalysis. Dinuclear platinum(II) complexes bridged by pyrazine have been investigated for their ability to hydrolyze peptides. researchgate.net These studies suggest that the bridging pyrazine ligand plays a crucial role in the catalytic activity, with the distance and orientation of the metal centers influencing the efficiency of the reaction. researchgate.net

Furthermore, copper(II) complexes with pyrazole-based ligands have been synthesized and studied for their potential applications, highlighting the broader interest in nitrogen-containing heterocyclic ligands for developing new catalysts. nih.gov The electronic properties of the oxadiazole ring, which possesses aromatic character, can also be tuned to influence the catalytic activity of the corresponding metal complexes. nih.gov

Building Block for Supramolecular Architectures

The ability of this compound to participate in non-covalent interactions makes it an excellent candidate for the construction of complex supramolecular assemblies.

Self-Assembly Driven by Non-Covalent Interactions

The pyrazine and oxadiazole rings in this compound can engage in various non-covalent interactions, including hydrogen bonding (C-H···N), π-π stacking, and halogen bonding. These interactions are directional and can be used to guide the self-assembly of molecules into well-defined supramolecular structures.

In the crystal structure of the related compound 2,5-bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole, C-H···N interactions involving the pyrazine rings are observed to connect the molecules into zigzag supramolecular chains. nih.govnih.gov This demonstrates the importance of even weak hydrogen bonds in dictating the solid-state packing of such molecules. The near-planar structure of these types of molecules also facilitates π-π stacking interactions between the aromatic rings, further stabilizing the resulting supramolecular architectures.

Formation of Cages, Rotaxanes, and Catenanes

The formation of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes often relies on template-directed synthesis, where metal ions or other guest molecules guide the assembly of the interlocking components. nih.gov The multiple coordination sites of this compound make it a suitable component for such template-directed syntheses. The rigid and well-defined geometry of the ligand can contribute to the formation of highly ordered and complex interlocked structures. nih.gov The synthesis of such molecules often involves a combination of coordination chemistry and the exploitation of non-covalent interactions to achieve the desired topology.

Emerging Research Directions and Unexplored Frontiers for 2 1,3,4 Oxadiazol 2 Yl Pyrazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3,4-oxadiazoles, including 2-(1,3,4-oxadiazol-2-yl)pyrazine, has traditionally relied on established methods. nih.govresearchgate.net These often involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.net Common reagents for cyclodehydration include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.govmdpi.com

However, the field is moving towards more sustainable and efficient synthetic strategies. Key areas of development include:

Green Chemistry Approaches: Researchers are exploring the use of organocatalysts, such as L-proline, to facilitate the synthesis of 1,3,4-oxadiazoles with improved yields under milder conditions. researchgate.net

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, leading to more efficient and environmentally friendly syntheses of oxadiazole derivatives. researchgate.net

Solid-Phase Synthesis: The use of solid supports can simplify purification processes and allow for the high-throughput synthesis of compound libraries for screening purposes. researchgate.net

A recent study detailed the synthesis of a series of pyrazine-1,3,4-oxadiazole derivatives starting from pyrazinoic acid, which was first esterified and then converted to a hydrazide. thieme-connect.com The subsequent reaction with phosphorus oxychloride (POCl3) is a common method for forming the 1,3,4-oxadiazole (B1194373) ring. nih.govthieme-connect.comresearchgate.net

Exploration of Unconventional Reactivity Patterns and Transformations

Another avenue of exploration is the functionalization of the pyrazine (B50134) and oxadiazole rings to create derivatives with tailored properties. This includes the introduction of various substituents to modulate the electronic and steric characteristics of the molecule, which can influence its biological activity and material properties.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These computational tools are being applied to:

Predict Reaction Outcomes: AI algorithms can now predict the products of complex chemical reactions with high accuracy, sometimes surpassing the predictive power of human chemists. chemeurope.com This can accelerate the discovery of new synthetic routes for compounds like this compound.

Retrosynthesis and Synthesis Planning: ML models can propose synthetic pathways for target molecules, providing a "chemical map" for their preparation. chemeurope.com

Predicting Synthesizability: Generative models and large language models (LLMs) are being developed to predict whether a novel, computationally designed material can be synthesized in practice and even suggest precursor materials. flogen.org

Drug Discovery: In drug discovery, AI is used to design novel compounds with desired biological activities. For instance, researchers have used structure-based drug design to create new pyrazine-based molecules as potential inhibitors of specific protein tyrosine phosphatases implicated in cancer. nih.gov

Computational ToolApplication in ChemistryRelevance to this compound
Machine LearningPredicts chemical reaction outcomes with ~90% accuracy. chemeurope.comCan help in identifying efficient synthetic routes.
AI AlgorithmsAssists in designing novel compounds and predicting their biological activity. nih.govCan be used to design derivatives with enhanced therapeutic properties.
Generative Models & LLMsPredicts the synthesizability of novel materials and suggests precursors. flogen.orgCan guide the experimental synthesis of new pyrazine-oxadiazole based materials.

Advanced In-situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur. Techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry

provide detailed structural information about reactants, intermediates, and products throughout the course of a reaction. nih.govospfound.org This data is invaluable for elucidating reaction pathways and identifying transient species, which can lead to the development of more efficient and controlled synthetic methods for this compound and its derivatives.

Integration with Advanced Materials Science for Next-Generation Technologies

The unique electronic properties of the pyrazine and 1,3,4-oxadiazole rings make this compound a promising candidate for applications in materials science. tandfonline.comresearchgate.net Research is focused on incorporating this scaffold into:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxadiazole ring makes it a good electron transporter, a key component in OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking of pyrazine-oxadiazole systems are desirable for charge transport in OFETs. researchgate.net

Solar Cells: Pyrazine-based compounds are being investigated for their potential use in hole-transporting layers in perovskite solar cells. undip.ac.id

Theoretical Insights into Complex Chemical Phenomena Involving the Compound

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. For this compound, theoretical studies can offer insights into:

Molecular Structure and Conformation: Calculations can predict the most stable three-dimensional structure of the molecule. For example, in the solid state, 2,5-bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole exhibits a nearly planar conformation. nih.gov

Electronic Properties: Quantum chemical calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity and potential applications in electronic materials. nih.gov

Reaction Mechanisms: Theoretical modeling can be used to map out the energy landscape of a chemical reaction, helping to elucidate the mechanism and identify the rate-determining steps.

Molecular Docking: In the context of drug design, computational docking studies can predict how a molecule like this compound might bind to a biological target, such as an enzyme. thieme-connect.comnih.govospfound.org This information can guide the design of more potent and selective inhibitors. Recent studies have used molecular docking to investigate the binding of pyrazine-1,3,4-oxadiazole analogs to the DprE1 enzyme in Mycobacterium tuberculosis. nih.govospfound.org

Theoretical MethodApplication
Quantum Chemical CalculationsPredicts molecular structure, conformation, and electronic properties. nih.govnih.gov
Molecular DockingPredicts binding affinity and interactions with biological targets. thieme-connect.comnih.govospfound.org
Molecular Dynamics (MD) SimulationsReveals structural stability and binding interactions over time. nih.govospfound.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3,4-oxadiazol-2-yl)pyrazine derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates. For example, hydrazides derived from pyrazine carboxylic acids can be treated with reagents like POCl₃ or Lawesson’s reagent to form the 1,3,4-oxadiazole ring . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reactions often require reflux (e.g., 120°C for 5 hours) to achieve >70% yields .
  • Catalysts : Palladium or copper catalysts enable cross-coupling for pyrazine ring functionalization .

Q. Table 1: Representative Synthetic Protocols

Starting MaterialReagent/ConditionsYieldReference
Pyrazine hydrazidePOCl₃, 120°C, 5h78%
3-BromophenylpyrazineBis(pinacolato)diboron, Pd catalyst65%

Q. How can structural characterization of this compound derivatives be reliably performed?

Methodological Answer:

  • NMR spectroscopy : The oxadiazole proton (δ 8.5–9.0 ppm) and pyrazine protons (δ 8.0–8.5 ppm) are diagnostic .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₆N₄O) .
  • X-ray crystallography : Resolves π-conjugation between oxadiazole and pyrazine rings, critical for fluorescence studies .

Advanced Research Questions

Q. What strategies optimize the electrochemical synthesis of this compound derivatives?

Methodological Answer: Electrochemical intramolecular decarboxylative coupling (e.g., using isatins and hydrazides) requires:

  • Electrode material : Graphite or Pt electrodes minimize side reactions .
  • Current density : 10 mA/cm² ensures efficient radical formation without over-oxidation.
  • Solvent system : Acetonitrile/water (4:1) enhances conductivity and substrate solubility .

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

  • Substituent effects : Electron-withdrawing groups on pyrazine enhance antimicrobial activity, while bulky groups reduce solubility .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines to compare results .
  • Molecular docking : Validate target binding (e.g., thymidylate synthase) via AutoDock Vina to rationalize activity trends .

Q. What advanced techniques quantify the fluorescent properties of this compound derivatives?

Methodological Answer:

  • Fluorescence spectroscopy : Measure λemission (450–550 nm) in DMSO; quantum yields calculated using quinine sulfate as a standard .
  • Time-resolved fluorescence : Picosecond lasers assess excited-state lifetimes, revealing π→π* transitions influenced by oxadiazole substitution .

Q. How can computational modeling guide the design of this compound-based therapeutics?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and redox potentials .
  • MD simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.